molecular formula C24H27N3O3S B2517207 3-(1-(2-(4-(isopropylthio)phenyl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 2034532-42-6

3-(1-(2-(4-(isopropylthio)phenyl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2517207
CAS No.: 2034532-42-6
M. Wt: 437.56
InChI Key: OAVGCFMAUNTWAY-UHFFFAOYSA-N
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Description

"3-(1-(2-(4-(isopropylthio)phenyl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione" is a synthetic organic compound that exhibits a complex structure It contains quinazoline and piperidine rings, with additional substituents that lend unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "3-(1-(2-(4-(isopropylthio)phenyl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione" typically involves multi-step procedures starting from commercially available precursors. The process may include:

  • Formation of the Quinazoline Ring: This is often achieved by cyclization reactions involving anthranilic acid derivatives.

  • Attachment of Piperidine: The piperidine ring is introduced via nucleophilic substitution or reductive amination.

  • Incorporation of the Isopropylthio Group: This step might involve thiol-ene reactions or nucleophilic substitution with isopropylthiol.

  • Final Assembly: The various fragments are coupled under conditions that promote the formation of amide or ester linkages.

Industrial Production Methods

In an industrial setting, large-scale synthesis of this compound would necessitate optimization of the reaction conditions to maximize yield and purity while minimizing cost and environmental impact. Continuous flow synthesis techniques, which offer advantages in terms of scalability and safety, could be particularly useful.

Chemical Reactions Analysis

Types of Reactions

"3-(1-(2-(4-(isopropylthio)phenyl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione" can undergo various types of chemical reactions:

  • Oxidation: This could occur at the isopropylthio group, forming sulfoxides or sulfones.

  • Reduction: The carbonyl groups in the quinazoline moiety might be reduced to hydroxyl groups.

  • Substitution: The phenyl ring can participate in electrophilic aromatic substitution, while the piperidine ring can undergo nucleophilic substitution.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions vary but typically involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products of these reactions depend on the specific pathways:

  • Sulfoxides or Sulfones: from oxidation.

  • Alcohol Derivatives: from reduction.

  • Halogenated Derivatives: from substitution reactions.

Scientific Research Applications

  • Chemistry: Used as a model compound for studying complex synthetic routes and reaction mechanisms.

  • Biology: Investigated for its interactions with enzymes and receptors, providing insights into its biological activity.

  • Industry: Utilized in the development of novel materials with unique chemical properties.

Mechanism of Action

Mechanism by Which It Exerts Its Effects

The compound’s mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. This interaction can inhibit or activate biological pathways, leading to various therapeutic effects.

Molecular Targets and Pathways Involved

Molecular targets may include:

  • Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

  • Receptors: Modulation of receptor activity, influencing cellular signaling processes.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

"3-(1-(2-(4-(isopropylthio)phenyl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione" stands out due to its unique structural features that confer distinct chemical and biological properties. Compared to similar compounds such as:

  • Quinazoline Derivatives: Often used in anti-cancer therapies.

  • Piperidine Derivatives: Commonly found in psychoactive drugs and analgesics.

  • Isopropylthio Substituted Compounds: Known for their role in enhancing lipophilicity and metabolic stability.

List of Similar Compounds

  • Gefitinib: A quinazoline derivative used as a tyrosine kinase inhibitor.

  • Piperidine: Found in many alkaloids and pharmaceuticals.

  • Sulfinpyrazone: A drug with similar sulfur-containing substituents.

And there you have it—a detailed dive into the intricacies of this fascinating compound!

Properties

IUPAC Name

3-[1-[2-(4-propan-2-ylsulfanylphenyl)acetyl]piperidin-4-yl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S/c1-16(2)31-19-9-7-17(8-10-19)15-22(28)26-13-11-18(12-14-26)27-23(29)20-5-3-4-6-21(20)25-24(27)30/h3-10,16,18H,11-15H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVGCFMAUNTWAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(CC2)N3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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